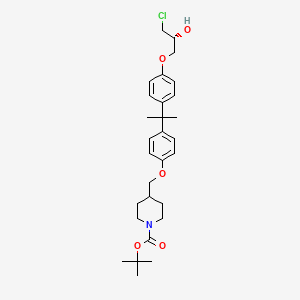

BWA-522 intermediate-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C29H40ClNO5 |

|---|---|

Poids moléculaire |

518.1 g/mol |

Nom IUPAC |

tert-butyl 4-[[4-[2-[4-[(2R)-3-chloro-2-hydroxypropoxy]phenyl]propan-2-yl]phenoxy]methyl]piperidine-1-carboxylate |

InChI |

InChI=1S/C29H40ClNO5/c1-28(2,3)36-27(33)31-16-14-21(15-17-31)19-34-25-10-6-22(7-11-25)29(4,5)23-8-12-26(13-9-23)35-20-24(32)18-30/h6-13,21,24,32H,14-20H2,1-5H3/t24-/m0/s1 |

Clé InChI |

VDKUVETVOIHEFR-DEOSSOPVSA-N |

SMILES isomérique |

CC(C)(C)OC(=O)N1CCC(CC1)COC2=CC=C(C=C2)C(C)(C)C3=CC=C(C=C3)OC[C@H](CCl)O |

SMILES canonique |

CC(C)(C)OC(=O)N1CCC(CC1)COC2=CC=C(C=C2)C(C)(C)C3=CC=C(C=C3)OCC(CCl)O |

Origine du produit |

United States |

Foundational & Exploratory

BWA-522 Intermediate-2: A Technical Overview for Drug Development Professionals

An In-depth Technical Guide on the Core Synthetic Precursor to the Androgen Receptor Degrader BWA-522

Introduction

BWA-522 is a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to degrade the androgen receptor (AR), a key driver in the progression of prostate cancer. It is notable for its ability to target both full-length AR (AR-FL) and its splice variants, such as AR-V7, which are often implicated in resistance to conventional anti-androgen therapies. This technical guide focuses on BWA-522 intermediate-2 , a critical synthetic precursor that constitutes the androgen receptor N-terminal domain (AR-NTD) ligand component of the final BWA-522 molecule. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Components of BWA-522

BWA-522 is a heterobifunctional molecule comprising three key components:

-

A ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase: This moiety recruits the cellular machinery responsible for tagging proteins for degradation.

-

A ligand for the androgen receptor N-terminal domain (AR-NTD): This "warhead" specifically targets the AR protein.

-

A chemical linker: This connects the two ligands, positioning the E3 ligase in proximity to the AR to facilitate ubiquitination and subsequent degradation.

This compound is the AR-NTD ligand, functionalized for conjugation to the linker.

This compound: Structure and Synthesis

Based on the structure of the final BWA-522 product, this compound is inferred to be a derivative of EPI-002 (also known as ralaniten), a known antagonist of the AR-NTD. The synthesis of BWA-522 involves the coupling of two key intermediates:

-

BWA-522 intermediate-1: The VHL E3 ligase ligand attached to a portion of the linker with a reactive functional group.

-

This compound: The EPI-002 derivative attached to the remainder of the linker, also with a compatible reactive functional group.

The final synthetic step is the formation of a stable bond between these two intermediates. The precise, publicly disclosed synthesis scheme for BWA-522 and its intermediates is limited; however, a logical synthetic route can be proposed based on the final structure.

Inferred Structure of this compound

The structure of this compound is likely a molecule that incorporates the core of EPI-002 with a linker attachment point, prepared for reaction with BWA-522 intermediate-1.

Mechanism of Action of BWA-522

The BWA-522 PROTAC functions by inducing the degradation of the androgen receptor. The following diagram illustrates the signaling pathway.

In-Depth Technical Guide: BWA-522, a Novel PROTAC Androgen Receptor Degrader

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding a specific "BWA-522 intermediate-2" is not available in the public domain. This guide focuses on the final, extensively characterized compound, BWA-522.

Core Compound Overview: BWA-522

BWA-522 is a first-in-class, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to degrade the androgen receptor (AR).[1][2][3][4][5] As a heterobifunctional molecule, it functions by inducing the proximity of the AR to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the AR by the proteasome. This mechanism of action makes BWA-522 a promising therapeutic candidate for prostate cancer, including castration-resistant forms where traditional AR inhibitors may be less effective.

Chemical Structure:

The chemical structure of BWA-522 is comprised of a ligand that binds to the N-terminal domain (NTD) of the androgen receptor, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ligase.

Chemical Name: 5-(4-((4-((4-(2-(4-((S)-3-Chloro-2-hydroxypropoxy)phenyl)propan-2-yl)phenoxy)methyl)-piperidin-1-yl)methyl)piperidin-1-yl)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione

CAS No.: 3042820-12-9

Quantitative Data Summary

The following tables summarize the key quantitative data for BWA-522, demonstrating its efficacy and pharmacokinetic profile.

Table 1: In Vitro Efficacy

| Parameter | Cell Line | Value (μM) | Description |

| DC50 (AR-FL) | VCaP | 0.73 | Concentration for 50% degradation of full-length Androgen Receptor. |

| DC50 (AR-V7) | VCaP | 0.67 | Concentration for 50% degradation of Androgen Receptor splice variant 7. |

| IC50 | LNCaP | 1.07 | Concentration for 50% inhibition of cell growth. |

| IC50 | VCaP | 5.59 | Concentration for 50% inhibition of cell growth. |

| IC50 | 22Rv1 | 4.08 | Concentration for 50% inhibition of cell growth in enzalutamide-resistant cells. |

Table 2: In Vivo Efficacy (LNCaP Xenograft Model)

| Parameter | Dosage | Result |

| Tumor Growth Inhibition | 60 mg/kg, p.o. | 76% |

Table 3: Pharmacokinetic Properties

| Species | Dosage | Oral Bioavailability (%) |

| Mouse | 10 mg/kg | 40.5 |

| Beagle Dog | 5 mg/kg | 69.3 |

Signaling Pathway and Mechanism of Action

BWA-522 operates through the PROTAC mechanism to induce the degradation of the androgen receptor. The diagram below illustrates this signaling pathway.

Caption: Mechanism of action of BWA-522 as a PROTAC degrader of the Androgen Receptor.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of BWA-522.

Western Blot for AR Degradation

This protocol is used to quantify the degradation of the androgen receptor in prostate cancer cell lines following treatment with BWA-522.

Materials:

-

Prostate cancer cell lines (e.g., VCaP, LNCaP)

-

BWA-522

-

DMSO (vehicle control)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies: Anti-AR, Anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

ECL Western Blotting Substrate

Procedure:

-

Cell Culture and Treatment: Seed prostate cancer cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of BWA-522 or DMSO for the desired time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against AR and GAPDH overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities and normalize the AR signal to the GAPDH signal. Calculate the percentage of AR degradation relative to the vehicle-treated control.

Cell Viability Assay (CCK-8)

This assay measures the effect of BWA-522 on the proliferation and viability of prostate cancer cells.

Materials:

-

Prostate cancer cell lines

-

BWA-522

-

DMSO

-

96-well plates

-

Cell Counting Kit-8 (CCK-8) or similar (MTT, MTS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of approximately 5,000 cells per well and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of BWA-522 or DMSO.

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

-

Assay:

-

Add 10 µL of CCK-8 solution to each well.

-

Incubate for 1-4 hours at 37°C.

-

-

Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control wells. Determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Xenograft Tumor Model

This protocol evaluates the anti-tumor efficacy of BWA-522 in a mouse model.

Materials:

-

Male immunodeficient mice (e.g., BALB/c nude mice)

-

LNCaP prostate cancer cells

-

Matrigel

-

BWA-522 formulated for oral gavage

-

Vehicle control

-

Calipers

Procedure:

-

Tumor Implantation: Subcutaneously inject a suspension of LNCaP cells mixed with Matrigel into the flank of each mouse.

-

Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Treatment: Administer BWA-522 (e.g., 60 mg/kg) or vehicle to the respective groups via oral gavage daily for a specified duration (e.g., 28 days).

-

Monitoring: Measure tumor volume with calipers every few days and monitor the body weight of the mice.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., western blot, immunohistochemistry).

-

Data Analysis: Calculate the tumor growth inhibition (TGI) as the percentage difference in the mean tumor volume or weight between the treated and control groups.

Experimental Workflow Diagram

The following diagram outlines a general workflow for the preclinical evaluation of BWA-522.

Caption: General experimental workflow for the preclinical assessment of BWA-522.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Development of PROTAC Degrader Drugs for Cancer | Annual Reviews [annualreviews.org]

- 4. Targeting the Undruggable: Recent Progress in PROTAC-Induced Transcription Factor Degradation [mdpi.com]

- 5. BWA-522 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

Technical Guide: Synthesis of BWA-522 Intermediate-2

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of the synthesis pathway for a key intermediate in the production of BWA-522, a first-in-class, orally bioavailable PROTAC (Proteolysis Targeting Chimera) degrader of the Androgen Receptor's N-terminal domain. The information presented herein is based on established synthetic methodologies for PROTAC development and analysis of the BWA-522 structure. For the full, validated experimental details, readers are directed to the primary publication: Zhang, B., et al. (2023). Discovery of BWA-522, a First-in-Class and Orally Bioavailable PROTAC Degrader of the Androgen Receptor Targeting N-Terminal Domain for the Treatment of Prostate Cancer. Journal of Medicinal Chemistry, 66(16), 11158–11186.

Introduction to BWA-522 and its Synthesis Strategy

BWA-522 is a heterobifunctional molecule designed to recruit the E3 ubiquitin ligase cereblon (CRBN) to the Androgen Receptor (AR), thereby inducing the degradation of AR.[1] This mechanism of action makes it a promising therapeutic agent for the treatment of prostate cancer. The structure of BWA-522 consists of three key components: a ligand that binds to the AR N-terminal domain (derived from the antagonist Ralaniten/EPI-002), a ligand that binds to the E3 ligase cereblon, and a chemical linker that connects these two ligands.

The synthesis of BWA-522 involves a multi-step process. A key strategic element is the preparation of advanced intermediates that can be efficiently coupled in the final stages of the synthesis. This guide focuses on the synthesis of BWA-522 Intermediate-2 , a functionalized derivative of the AR antagonist EPI-002, which is primed for conjugation with the cereblon E3 ligase ligand.

Synthesis Pathway for this compound

The synthesis of this compound begins with the known Androgen Receptor N-terminal domain antagonist, EPI-002. The core of EPI-002 is modified to introduce a linker with a terminal reactive group, in this case, a carboxylic acid, which will be used for subsequent amide bond formation with the linker attached to the cereblon ligand.

The following diagram illustrates the synthetic transformation from EPI-002 to this compound.

Caption: Synthesis of this compound from EPI-002.

Quantitative Data for the Synthesis of this compound

The following table summarizes the quantitative data for the key reaction step in the synthesis of this compound.

| Reactant/Reagent | Molecular Weight ( g/mol ) | Equivalents | Amount | Volume |

| EPI-002 | 452.58 | 1.0 | 453 mg | - |

| Tert-butyl 4-aminobutanoate | 159.22 | 1.2 | 191 mg | - |

| HATU | 380.23 | 1.5 | 570 mg | - |

| DIPEA | 129.24 | 3.0 | 0.67 mL | - |

| DMF | - | - | - | 10 mL |

| TFA | 114.02 | Excess | - | 2 mL |

| DCM | - | - | - | 10 mL |

| Reaction Parameters | Value |

| Reaction Time | |

| Amide Coupling | 12 hours |

| Deprotection | 2 hours |

| Temperature | |

| Amide Coupling | Room Temperature |

| Deprotection | Room Temperature |

| Yield | ~85% (over two steps) |

Experimental Protocol for the Synthesis of this compound

Materials:

-

EPI-002

-

Tert-butyl 4-aminobutanoate

-

1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Ethyl acetate (B1210297)

-

Hexanes

-

Silica (B1680970) gel for column chromatography

Procedure:

Step 1: Amide Coupling

-

To a solution of EPI-002 (1.0 eq) in anhydrous DMF, add tert-butyl 4-aminobutanoate (1.2 eq), HATU (1.5 eq), and DIPEA (3.0 eq).

-

Stir the reaction mixture at room temperature for 12 hours under a nitrogen atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (eluent: hexanes/ethyl acetate gradient) to afford the Boc-protected intermediate.

Step 2: Boc Deprotection

-

Dissolve the Boc-protected intermediate from Step 1 in a mixture of DCM and TFA.

-

Stir the solution at room temperature for 2 hours.

-

Monitor the deprotection by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

-

Co-evaporate the residue with toluene (B28343) to remove residual TFA.

-

The resulting crude product, this compound, can be used in the next step without further purification.

Logical Workflow for BWA-522 Synthesis

The synthesis of BWA-522 follows a convergent approach where the two primary fragments, the AR-binding moiety and the E3 ligase ligand, are synthesized and functionalized separately before being coupled together.

Caption: Convergent synthesis workflow for BWA-522.

References

The Lynchpin in Androgen Receptor Degradation: A Technical Guide to BWA-522 Intermediate-2's Role in PROTAC Synthesis

For Immediate Release

[City, State] – [Date] – In the rapidly evolving landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention. This technical guide delves into the synthesis and mechanism of BWA-522, a potent and orally bioavailable PROTAC designed to degrade the Androgen Receptor (AR), a key driver in prostate cancer. A critical, yet often overlooked, component in the synthesis of this promising therapeutic is a key intermediate, herein referred to as BWA-522 intermediate-2, which plays a pivotal role in the construction of the final bifunctional molecule. This document serves as a comprehensive resource for researchers, chemists, and drug development professionals, providing in-depth data, detailed experimental protocols, and visualizations of the associated biological pathways.

Introduction to BWA-522 and its Therapeutic Rationale

BWA-522 is a novel PROTAC that effectively induces the degradation of both full-length Androgen Receptor (AR-FL) and its splice variants (e.g., AR-V7), which are implicated in resistance to current anti-androgen therapies in castration-resistant prostate cancer (CRPC).[1][2][3][4][5][6][7][8] By hijacking the body's own ubiquitin-proteasome system, BWA-522 flags the AR protein for destruction, thereby inhibiting AR signaling and inducing apoptosis in prostate cancer cells.[4][5][6][7]

The synthesis of BWA-522 is a multi-step process that involves the strategic coupling of an AR-N-Terminal Domain (NTD) antagonist, a linker, and an E3 ligase ligand. The successful formation of this heterobifunctional molecule is contingent on the precise synthesis and purification of its constituent intermediates.

Quantitative Data Summary

The efficacy of BWA-522 has been demonstrated across various preclinical models. The following tables summarize the key quantitative data available for BWA-522.

Table 1: In Vitro Degradation Efficacy of BWA-522

| Cell Line | Target Protein | Concentration | Degradation Efficiency (%) |

| VCaP | AR-FL | 5 µM | 72.0 |

| VCaP | AR-V7 | 1 µM | 77.3 |

| LNCaP | AR-FL | - | - |

Data sourced from MedchemExpress.[6]

Table 2: In Vivo Efficacy and Pharmacokinetics of BWA-522

| Parameter | Value | Species | Model |

| Tumor Growth Inhibition (TGI) | 76% | Mice | LNCaP xenograft |

| Oral Bioavailability | 40.5% | Mice | - |

| Oral Bioavailability | 69.3% | Beagle Dogs | - |

| Dosing | 60 mg/kg, p.o. | Mice | LNCaP xenograft |

Data sourced from multiple publications.[2][3][4][5][6][7]

The Role and Synthesis of this compound

Upon detailed review of the synthetic scheme for BWA-522 as outlined in the primary literature, it is important to clarify the nomenclature of "intermediate-2". The synthesis is a linear process with several key intermediates. For the purpose of this guide, we will define "BWA-522 intermediate-1" as the functionalized E3 ligase ligand (cereblon ligand with a linker attachment point) and "this compound" as the modified Androgen Receptor N-Terminal Domain (AR-NTD) antagonist poised for coupling to the linker.

This compound is a derivative of the AR-NTD antagonist, ralaniten (EPI-002), which has been chemically modified to present a reactive handle for covalent attachment to the linker. This modification is crucial as it allows for the final conjugation step to form the complete BWA-522 PROTAC.

General Synthetic Workflow

The synthesis of BWA-522 can be conceptualized in the following stages:

-

Synthesis of BWA-522 Intermediate-1: This involves the preparation of the cereblon E3 ligase ligand with an appropriate linker.

-

Synthesis of this compound: This stage focuses on the modification of the AR-NTD antagonist to introduce a coupling site.

-

Final Coupling Reaction: The two intermediates are then covalently linked to form the final BWA-522 PROTAC molecule.

The following diagram illustrates the logical flow of the BWA-522 synthesis.

Caption: Synthetic workflow for BWA-522.

Experimental Protocols

The following are representative experimental protocols for the synthesis and evaluation of BWA-522. These are generalized protocols based on standard laboratory practices and should be adapted and optimized for specific experimental conditions.

Representative Synthesis of this compound

This protocol is a generalized representation based on common organic synthesis techniques for modifying a parent compound like ralaniten.

-

Starting Material: Ralaniten (EPI-002).

-

Reaction: To a solution of ralaniten in a suitable aprotic solvent (e.g., Dichloromethane or N,N-Dimethylformamide), add a reagent that will introduce a reactive functional group (e.g., a short alkyl chain with a terminal amine or carboxylic acid, protected if necessary). The choice of reagent will depend on the desired linker chemistry.

-

Catalyst/Reagents: Depending on the reaction, a base (e.g., Triethylamine or Diisopropylethylamine) or a coupling agent (e.g., HATU or HOBt) may be required.

-

Reaction Conditions: Stir the reaction mixture at room temperature or a slightly elevated temperature for a specified period (e.g., 2-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, quench the reaction and perform an aqueous work-up. The crude product is then purified by column chromatography on silica (B1680970) gel to yield the desired this compound.

-

Characterization: Confirm the structure and purity of the intermediate using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Cell-Based Androgen Receptor Degradation Assay

-

Cell Culture: Plate prostate cancer cells (e.g., LNCaP or VCaP) in appropriate cell culture plates and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of BWA-522 (typically ranging from nanomolar to micromolar) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with a primary antibody specific for the Androgen Receptor (N-terminal domain to detect both full-length and splice variants). Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

-

Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the AR band intensity to the loading control and express the results as a percentage of the vehicle-treated control.

Signaling Pathway Visualization

BWA-522 exerts its therapeutic effect by degrading the Androgen Receptor, thereby disrupting the AR signaling pathway, which is crucial for the growth and survival of prostate cancer cells, particularly in the castration-resistant setting.

Androgen Receptor Signaling in Castration-Resistant Prostate Cancer

In CRPC, the AR can be activated by various mechanisms, including AR gene amplification, mutations, and the expression of ligand-independent splice variants. This leads to the transcription of target genes that promote cell proliferation, survival, and resistance to therapy.[1][2][3][9][10][11][12]

Caption: Androgen Receptor signaling pathway.

Mechanism of Action of BWA-522

BWA-522 acts as a molecular bridge, bringing the Androgen Receptor into proximity with the E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome.

References

- 1. Frontiers | Androgen Receptor Signaling in the Development of Castration-Resistant Prostate Cancer [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. Targeting the androgen receptor pathway in castration-resistant prostate cancer: progresses and prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Discovery of BWA-522, a First-in-Class and Orally Bioavailable PROTAC Degrader of the Androgen Receptor Targeting N-Terminal Domain for the Treatment of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. BWA-522 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. urotoday.com [urotoday.com]

- 10. cancernetwork.com [cancernetwork.com]

- 11. mdpi.com [mdpi.com]

- 12. Targeting the androgen receptor signaling pathway in advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

BWA-522 and its Precursor BWA-522 Intermediate-2: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

BWA-522 is a first-in-class, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to degrade the Androgen Receptor (AR), a key driver in prostate cancer.[1][2][3] Unlike traditional inhibitors that block the ligand-binding domain of the AR, BWA-522 targets the N-terminal domain (NTD).[1][3] This allows it to effectively induce the degradation of both full-length AR (AR-FL) and splice variants lacking the ligand-binding domain, such as AR-V7, which are common sources of resistance to current therapies.[1][2] This document provides an in-depth technical guide on BWA-522, its synthesis from key intermediates, its mechanism of action, and relevant experimental data and protocols.

Core Components and Synthesis

BWA-522 is a heterobifunctional molecule comprised of three key components: a ligand that binds to the AR N-terminal domain, a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, and a chemical linker that connects the two. The synthesis of BWA-522 involves the coupling of two primary intermediates. For the purpose of this guide, we will designate the AR-NTD binding moiety as BWA-522 intermediate-2 , which is derived from the known AR-NTD antagonist, Ralaniten (EPI-002). The Cereblon E3 ligase ligand is designated as BWA-522 intermediate-1 .

The relationship and synthesis pathway can be visualized as follows:

Caption: Synthetic relationship of BWA-522 from its core intermediates.

Mechanism of Action: PROTAC-mediated AR Degradation

BWA-522 functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. It forms a ternary complex between the Androgen Receptor and the Cereblon E3 ligase. This proximity facilitates the ubiquitination of the AR, marking it for degradation by the proteasome. This catalytic process allows a single molecule of BWA-522 to induce the degradation of multiple AR proteins.

The signaling pathway for BWA-522's action is as follows:

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Orally Bioavailable Proteolysis-Targeting Chimeras: An Innovative Approach in the Golden Era of Discovering Small-Molecule Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of BWA-522, a First-in-Class and Orally Bioavailable PROTAC Degrader of the Androgen Receptor Targeting N-Terminal Domain for the Treatment of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

BWA-522 Mechanism of Action in Prostate Cancer: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BWA-522 is a first-in-class, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to address the challenges of resistance in prostate cancer. It operates by selectively inducing the degradation of the Androgen Receptor (AR), a key driver of prostate cancer progression. This technical guide provides a comprehensive overview of the mechanism of action of BWA-522, supported by quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways and workflows.

Core Mechanism of Action: Targeted Protein Degradation

BWA-522 is a heterobifunctional molecule engineered to hijack the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to specifically eliminate the Androgen Receptor. It is comprised of three key components:

-

A ligand that binds to the N-Terminal Domain (NTD) of the Androgen Receptor: This component is derived from the AR-NTD antagonist ralaniten (EPI-002). Targeting the NTD is a crucial strategy as it allows BWA-522 to be effective against both full-length AR (AR-FL) and splice variants, such as AR-V7, which lack the ligand-binding domain and are a common source of resistance to conventional anti-androgen therapies.[1]

-

A ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase: This moiety engages the cellular machinery responsible for tagging proteins for degradation.[1][2]

-

A chemical linker: This connects the AR-NTD ligand and the E3 ligase ligand, facilitating the formation of a ternary complex between AR and CRBN.

The formation of this BWA-522-mediated ternary complex brings the AR protein into close proximity with the E3 ligase, leading to the poly-ubiquitination of the AR. This ubiquitination marks the AR for recognition and subsequent degradation by the 26S proteasome. The degradation of both AR-FL and AR-V7 effectively shuts down androgen signaling, leading to the suppression of downstream gene expression, induction of apoptosis, and inhibition of tumor growth in prostate cancer cells.[3][4]

Quantitative Data Summary

The efficacy of BWA-522 has been quantified through various in vitro and in vivo studies. The following tables summarize the key findings.

Table 1: In Vitro Degradation and Anti-proliferative Activity

| Cell Line | Target Protein | DC50 (µM) | IC50 (µM) | Notes |

| VCaP | AR-FL | 0.73[5] | 5.59 | - |

| VCaP | AR-V7 | 0.67[5] | 5.59 | BWA-522 demonstrates potent degradation of both AR-FL and the key splice variant AR-V7. |

| LNCaP | AR-FL | 3.5[3] | 1.07 | - |

| 22Rv1 | Not Specified | Not Specified | 4.08 | This cell line is known to be enzalutamide-resistant. |

DC50: Half-maximal degradation concentration. IC50: Half-maximal inhibitory concentration for cell viability.

Table 2: In Vitro Degradation Efficiency

| Cell Line | Target Protein | Concentration (µM) | Degradation Efficiency (%) |

| VCaP | AR-V7 | 1 | 77.3[6] |

| LNCaP | AR-FL | 5 | 72.0[6] |

Table 3: In Vivo Efficacy and Pharmacokinetics

| Animal Model | Xenograft Model | Dosage | Tumor Growth Inhibition (TGI) (%) | Oral Bioavailability (%) |

| Mouse | LNCaP | 60 mg/kg (oral) | 76[3][4][7] | 40.5[3][4][7] |

| Beagle Dog | Not Applicable | Not Applicable | Not Applicable | 69.3[3][4][7] |

Signaling Pathway and Experimental Workflow Visualizations

Signaling Pathway of BWA-522 Action

References

- 1. BWA-522 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of BWA-522, a First-in-Class and Orally Bioavailable PROTAC Degrader of the Androgen Receptor Targeting N-Terminal Domain for the Treatment of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. BWA-522 | AR-NTD PROTAC | Probechem Biochemicals [probechem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pubs.acs.org [pubs.acs.org]

BWA-522: A Technical Guide to a Novel Androgen Receptor Degrader

For Researchers, Scientists, and Drug Development Professionals

Abstract

BWA-522 is a first-in-class, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to degrade the androgen receptor (AR). By targeting the N-terminal domain (NTD) of the AR, BWA-522 effectively induces the degradation of both full-length AR (AR-FL) and clinically relevant splice variants, such as AR-V7, which are implicated in resistance to current anti-androgen therapies. This technical guide provides a comprehensive overview of BWA-522, including its mechanism of action, preclinical data, and detailed experimental methodologies.

Introduction: The Challenge of Androgen Receptor Signaling in Prostate Cancer

The androgen receptor is a critical driver of prostate cancer progression. While therapies targeting the AR ligand-binding domain (LBD) are initially effective, resistance often emerges through mechanisms such as AR overexpression, mutations, and the expression of AR splice variants that lack the LBD. BWA-522 represents a promising therapeutic strategy by shifting the paradigm from AR inhibition to targeted AR degradation, thereby eliminating the receptor protein entirely.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

BWA-522 is a heterobifunctional molecule composed of a ligand that binds to the N-terminal domain of the androgen receptor and another ligand that recruits an E3 ubiquitin ligase.[1][2] This proximity induces the ubiquitination of the AR, marking it for degradation by the proteasome.[2][3] This catalytic mechanism allows a single molecule of BWA-522 to trigger the degradation of multiple AR proteins.

References

BWA-522: A First-in-Class PROTAC Targeting the Androgen Receptor N-Terminal Domain

A Technical Whitepaper for Drug Development Professionals

Introduction

BWA-522 is a pioneering, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to degrade the androgen receptor (AR), a key driver of prostate cancer.[1][2][3] Unlike conventional androgen receptor inhibitors that target the ligand-binding domain (LBD), BWA-522 uniquely targets the N-terminal domain (NTD) of the AR.[4] This novel mechanism of action allows it to effectively degrade both full-length androgen receptor (AR-FL) and clinically relevant splice variants, such as AR-V7, which lack the LBD and are a common cause of resistance to existing therapies.[2][3][5] This document provides a comprehensive technical overview of BWA-522, including its mechanism of action, preclinical efficacy data, and detailed experimental protocols.

Mechanism of Action

BWA-522 functions as a molecular bridge, simultaneously binding to the N-terminal domain of the androgen receptor and an E3 ubiquitin ligase.[2][3] The warhead of BWA-522 is derived from the AR antagonist EPI-002 (ralaniten), which allows for specific recognition of the AR's N-terminal domain.[4] This ternary complex formation facilitates the ubiquitination of the AR, marking it for degradation by the proteasome. This degradation of both AR-FL and AR-V7 leads to the suppression of downstream AR signaling, induction of apoptosis in prostate cancer cells, and ultimately, inhibition of tumor growth.[1][2][3]

Caption: Mechanism of action of BWA-522.

Quantitative Preclinical Data

The preclinical efficacy of BWA-522 has been demonstrated through various in vitro and in vivo studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Degradation of Androgen Receptor

| Cell Line | AR Isoform | Concentration | Degradation Efficiency (%) | DC50 (µM) |

| VCaP | AR-FL | - | - | 0.73[6] |

| VCaP | AR-V7 | 1 µM | 77.3[1] | 0.67[6] |

| LNCaP | AR-FL | 5 µM | 72.0[1] | 3.5[5] |

Table 2: In Vivo Efficacy and Pharmacokinetics

| Parameter | Species | Model | Dosing | Result |

| Tumor Growth Inhibition (TGI) | Mice | LNCaP Xenograft | 60 mg/kg, p.o. | 76%[1][2][3] |

| Oral Bioavailability | Mice | - | - | 40.5%[2][3][7] |

| Oral Bioavailability | Beagle Dogs | - | - | 69.3%[2][3][7] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Viability Assay (CCK-8)

-

Cell Seeding: Prostate cancer cells (LNCaP, VCaP, 22Rv1, PC-3, and DU-145) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of BWA-522 or vehicle control for 6 days.

-

CCK-8 Reagent Addition: Following the treatment period, Cell Counting Kit-8 (CCK-8) solution is added to each well.

-

Incubation: Plates are incubated for a specified period (typically 1-4 hours) to allow for the conversion of the WST-8 tetrazolium salt to formazan (B1609692) by cellular dehydrogenases.

-

Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells.

Caption: Workflow for the cell viability assay.

Western Blotting for AR Degradation

-

Cell Lysis: Prostate cancer cells treated with BWA-522 or vehicle are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the androgen receptor (for both full-length and splice variants) and a loading control (e.g., GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: The intensity of the AR bands is quantified and normalized to the loading control to determine the extent of degradation.

LNCaP Xenograft Mouse Model

-

Cell Implantation: LNCaP cells are subcutaneously injected into the flanks of male immunodeficient mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Randomization and Treatment: Once tumors reach a predetermined volume, the mice are randomized into treatment and control groups. BWA-522 is administered orally at a dose of 60 mg/kg.

-

Tumor Volume Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Body Weight Monitoring: The body weight of the mice is monitored as an indicator of toxicity.

-

Endpoint: The study is terminated when tumors in the control group reach a specified size, and the tumors are excised for further analysis.

-

Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume in the BWA-522 treated group to the control group.

Conclusion

BWA-522 represents a promising therapeutic strategy for the treatment of prostate cancer, including castration-resistant forms that are resistant to current AR-targeted therapies. Its unique mechanism of targeting the N-terminal domain of the androgen receptor for degradation addresses the clinical challenge of AR splice variants. The robust preclinical data, including significant tumor growth inhibition in vivo and favorable pharmacokinetic properties, support its continued development as a potential first-in-class treatment for advanced prostate cancer.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of BWA-522, a First-in-Class and Orally Bioavailable PROTAC Degrader of the Androgen Receptor Targeting N-Terminal Domain for the Treatment of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. BWA-522 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. researchgate.net [researchgate.net]

- 6. BWA-522 | AR-NTD PROTAC | Probechem Biochemicals [probechem.com]

- 7. pubs.acs.org [pubs.acs.org]

BWA-522: A Technical Guide for Castration-Resistant Prostate Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

BWA-522 is a first-in-class, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to address the challenges of treating castration-resistant prostate cancer (CRPC). Unlike traditional androgen receptor (AR) antagonists, BWA-522 targets the N-terminal domain (NTD) of the AR, leading to the degradation of both full-length AR (AR-FL) and its splice variants, notably AR-V7, which is a key driver of resistance to current therapies.[1][2][3][4] This technical guide provides a comprehensive overview of the preclinical data and methodologies associated with BWA-522 research.

Mechanism of Action

BWA-522 functions as a bifunctional molecule. It tethers an AR-NTD antagonist to a ligand for an E3 ubiquitin ligase.[1][4] This dual binding brings the E3 ligase into proximity with the AR, leading to the ubiquitination and subsequent proteasomal degradation of the receptor. This degradation of both AR-FL and the constitutively active AR-V7 splice variant effectively shuts down androgen signaling pathways, even in the presence of mutations or in low androgen environments, ultimately inducing apoptosis in prostate cancer cells.[1][2][4][5]

Preclinical Data

In Vitro Efficacy

BWA-522 has demonstrated potent degradation of both AR-FL and AR-V7 in prostate cancer cell lines.

| Cell Line | Target | Metric | Value | Reference |

| LNCaP | AR-FL | DC50 | 3.5 µM | [1] |

| VCaP | AR-FL | DC50 | 0.73 µM | [6] |

| VCaP | AR-V7 | DC50 | 0.67 µM | [6] |

| VCaP | AR-V7 Degradation | % Degradation at 1 µM | 77.3% | [5] |

| LNCaP | AR-FL Degradation | % Degradation at 5 µM | 72.0% | [5] |

In Vivo Efficacy

In a preclinical xenograft model using LNCaP cells, oral administration of BWA-522 resulted in significant tumor growth inhibition.

| Animal Model | Cell Line | Treatment | Dosing | Tumor Growth Inhibition (TGI) | Reference |

| Mice | LNCaP Xenograft | BWA-522 | 60 mg/kg, oral administration | 76% | [1][2][4][5] |

Pharmacokinetics

BWA-522 has shown favorable oral bioavailability in preclinical species.

| Species | Oral Bioavailability | Reference |

| Mice | 40.5% | [1][2][4] |

| Beagle Dogs | 69.3% | [1][2][4] |

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and extension of these findings. Below are representative protocols based on standard techniques used in the cited research.

Western Blotting for AR Degradation

-

Cell Culture and Treatment: Plate prostate cancer cells (e.g., LNCaP, VCaP) and allow them to adhere overnight. Treat cells with varying concentrations of BWA-522 or vehicle control for the desired time period (e.g., 24 hours).

-

Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against AR (to detect AR-FL and AR-V7) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Densitometry analysis is performed to quantify the protein levels relative to the loading control.

Cell Viability Assay

-

Cell Seeding: Seed prostate cancer cells in 96-well plates.

-

Treatment: After 24 hours, treat the cells with a serial dilution of BWA-522.

-

Incubation: Incubate for a specified period (e.g., 72 hours).

-

Assay: Add a viability reagent (e.g., CellTiter-Glo®) and measure luminescence or absorbance according to the manufacturer's protocol.

-

Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Annexin V/PI Staining)

-

Cell Treatment: Treat cells with BWA-522 or vehicle control.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Staining: Resuspend cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium (B1200493) iodide (PI).

-

Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

LNCaP Xenograft Mouse Model

-

Cell Implantation: Subcutaneously implant LNCaP cells mixed with Matrigel into the flanks of male immunodeficient mice.

-

Tumor Growth: Monitor tumor growth until tumors reach a specified volume (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize mice into treatment and control groups. Administer BWA-522 orally at the specified dose (e.g., 60 mg/kg) daily.

-

Monitoring: Measure tumor volume and body weight regularly.

-

Endpoint: At the end of the study, euthanize the mice, and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

Future Directions

BWA-522 is a promising preclinical candidate for the treatment of CRPC, particularly in cases of resistance to current antiandrogen therapies.[2][4] Further investigation is warranted to fully elucidate its safety profile, pharmacokinetic/pharmacodynamic relationships, and efficacy in a broader range of CRPC models, including those with specific AR mutations. These studies will be critical in advancing BWA-522 towards clinical development.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of BWA-522, a First-in-Class and Orally Bioavailable PROTAC Degrader of the Androgen Receptor Targeting N-Terminal Domain for the Treatment of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PROTAC technology for prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. BWA-522 | AR-NTD PROTAC | Probechem Biochemicals [probechem.com]

BWA-522: A Novel PROTAC Degrader Targeting AR-FL and AR-V7 for Prostate Cancer Therapy

An In-depth Technical Guide

This technical guide provides a comprehensive overview of BWA-522, a first-in-class, orally bioavailable Proteolysis Targeting Chimera (PROTAC) that effectively degrades both full-length androgen receptor (AR-FL) and its constitutively active splice variant, AR-V7. This document is intended for researchers, scientists, and drug development professionals in the field of oncology, particularly those focused on prostate cancer.

Introduction

The androgen receptor (AR) signaling pathway is a critical driver in the progression of prostate cancer. While therapies targeting the AR ligand-binding domain (LBD) are initially effective, resistance often emerges, frequently driven by the expression of AR splice variants that lack the LBD, such as AR-V7.[1][2] These variants are constitutively active and render tumors resistant to conventional anti-androgen therapies. BWA-522 is a novel PROTAC designed to overcome this resistance by targeting the N-terminal domain (NTD) of the AR, a region present in both AR-FL and AR-V7, leading to their degradation.[3][4]

Mechanism of Action

BWA-522 is a heterobifunctional molecule that consists of a ligand that binds to the AR-NTD, a linker, and a ligand that recruits an E3 ubiquitin ligase.[3] This ternary complex formation facilitates the ubiquitination of both AR-FL and AR-V7, marking them for degradation by the proteasome. This dual-targeting approach effectively eliminates the key drivers of both hormone-sensitive and castration-resistant prostate cancer (CRPC).

Quantitative Data Summary

BWA-522 has demonstrated potent and efficacious degradation of both AR-FL and AR-V7 in preclinical models. The following tables summarize the key quantitative findings.

Table 1: In Vitro Degradation of AR-FL and AR-V7

| Cell Line | Target Protein | BWA-522 Concentration | Degradation Efficiency | DC50 | Reference |

| VCaP | AR-V7 | 1 µM | 77.3% | Sub-micromolar | [5][6] |

| LNCaP | AR-FL | 5 µM | 72.0% | 3.5 µM | [5] |

Table 2: In Vivo Efficacy and Pharmacokinetics

| Parameter | Model | Treatment | Result | Reference |

| Tumor Growth Inhibition (TGI) | LNCaP Xenograft | 60 mg/kg, oral administration | 76% | [3][4] |

| Oral Bioavailability | Mice | Not specified | 40.5% | [3][4] |

| Oral Bioavailability | Beagle Dogs | Not specified | 69.3% | [3][4] |

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and extension of these findings. The following sections outline the probable protocols based on the available literature.

In Vitro Degradation Assays

Objective: To quantify the degradation of AR-FL and AR-V7 in prostate cancer cell lines upon treatment with BWA-522.

Probable Method: Western Blotting

-

Cell Culture: LNCaP (expresses AR-FL) and VCaP (expresses both AR-FL and AR-V7) cells are cultured in appropriate media.

-

Treatment: Cells are treated with varying concentrations of BWA-522 or vehicle control for a specified duration (e.g., 24 hours).

-

Protein Extraction: Whole-cell lysates are prepared using a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Membranes are blocked and then incubated with primary antibodies specific for AR (to detect both FL and V7) and a loading control (e.g., GAPDH or β-actin). Subsequently, membranes are incubated with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Detection and Quantification: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software, and the levels of AR-FL and AR-V7 are normalized to the loading control. The percentage of degradation is calculated relative to the vehicle-treated control.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of orally administered BWA-522 in a prostate cancer xenograft model.

Probable Protocol:

-

Animal Model: Male immunodeficient mice (e.g., BALB/c nude mice) are used.

-

Cell Implantation: LNCaP cells are suspended in a suitable matrix (e.g., Matrigel) and subcutaneously injected into the flanks of the mice.

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. Mice are then randomized into treatment and control groups.

-

Treatment Administration: BWA-522 is administered orally at a specified dose (e.g., 60 mg/kg) and schedule (e.g., daily) to the treatment group. The control group receives a vehicle.

-

Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers, and tumor volume is calculated.

-

Body Weight Monitoring: Animal body weights are monitored as an indicator of toxicity.

-

Endpoint and Analysis: At the end of the study, mice are euthanized, and tumors are excised and weighed. Tumor growth inhibition (TGI) is calculated.

Signaling Pathway Modulation

By degrading both AR-FL and AR-V7, BWA-522 effectively shuts down the AR signaling axis. This leads to the suppression of AR target gene expression, which is critical for prostate cancer cell proliferation and survival. The ultimate downstream effect is the induction of apoptosis in prostate cancer cells.[3][4]

Conclusion

BWA-522 represents a promising therapeutic strategy for the treatment of prostate cancer, including castration-resistant forms that are driven by AR-V7. Its ability to degrade both AR-FL and AR-V7 through a PROTAC mechanism offers a distinct advantage over traditional AR inhibitors. The potent in vitro and in vivo activity, coupled with favorable oral bioavailability, positions BWA-522 as a strong candidate for further clinical development. This technical guide provides a foundational understanding of BWA-522 for the scientific community to build upon in the ongoing effort to combat prostate cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. Synergistic Strategies for Castration-Resistant Prostate Cancer: Targeting AR-V7, Exploring Natural Compounds, and Optimizing FDA-Approved Therapies [mdpi.com]

- 3. Discovery of BWA-522, a First-in-Class and Orally Bioavailable PROTAC Degrader of the Androgen Receptor Targeting N-Terminal Domain for the Treatment of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

BWA-522: A Technical Guide on Oral Bioavailability and Preclinical Efficacy

For Researchers, Scientists, and Drug Development Professionals

Abstract

BWA-522 is a first-in-class, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to degrade the androgen receptor (AR), including its full-length form (AR-FL) and splice variants like AR-V7.[1][2] By targeting the N-terminal domain (AR-NTD) of the AR, BWA-522 presents a promising therapeutic strategy for prostate cancer, particularly in cases resistant to conventional therapies.[1][3] Preclinical studies have demonstrated its significant anti-tumor activity, favorable pharmacokinetic profile, and potent degradation of target proteins.[1][4][5][6] This technical guide provides a comprehensive overview of the oral bioavailability and preclinical findings for BWA-522, including detailed experimental protocols and data presented for scientific evaluation.

Mechanism of Action

BWA-522 functions as a PROTAC, a bifunctional molecule that hijacks the cell's natural protein disposal system. It tethers an AR-NTD antagonist to a ligand for an E3 ubiquitin ligase.[1] This proximity induces the ubiquitination and subsequent proteasomal degradation of both AR-FL and the therapeutically challenging AR-V7 splice variant.[1][3] The degradation of these key drivers of prostate cancer growth leads to the suppression of downstream AR signaling and induces apoptosis in cancer cells.[1]

Oral Bioavailability and Pharmacokinetics

BWA-522 has demonstrated excellent oral bioavailability in multiple preclinical species, a critical attribute for a clinically viable therapeutic.

Table 1: Pharmacokinetic Parameters of BWA-522

| Species | Dose (Oral) | Bioavailability (%) | Cmax (ng/mL) | AUC (h·ng/mL) |

| Mouse | 10 mg/kg | 40.5%[4][5] | 376[4] | 5947[4][5] |

| Beagle Dog | 5 mg/kg | 69.3%[1][4][5][6] | - | - |

Data sourced from Zhang et al., Journal of Medicinal Chemistry, 2023.

Experimental Protocols

Pharmacokinetic Study in Mice:

-

Animals: Male C57BL/6 mice.

-

Formulation: BWA-522 was formulated in a vehicle of 0.5% (w/v) methylcellulose (B11928114) in water.

-

Dosing:

-

Oral (PO): A single dose of 10 mg/kg was administered by oral gavage.

-

Intravenous (IV): A single dose of 2 mg/kg was administered via the tail vein to determine absolute bioavailability.

-

-

Sample Collection: Blood samples were collected at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dosing.

-

Analysis: Plasma concentrations of BWA-522 were determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

-

Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis.

Pharmacokinetic Study in Beagle Dogs:

-

Animals: Male beagle dogs.

-

Formulation: BWA-522 was formulated in a capsule.

-

Dosing:

-

Oral (PO): A single dose of 5 mg/kg was administered.

-

Intravenous (IV): A single dose of 2 mg/kg was administered for bioavailability calculation.

-

-

Sample Collection: Blood samples were collected at regular intervals post-dosing.

-

Analysis: Plasma concentrations were quantified by LC-MS/MS.

In Vitro Degradation Efficacy

BWA-522 effectively induces the degradation of both AR-FL and AR-V7 in various prostate cancer cell lines.

Table 2: In Vitro Degradation of AR-FL and AR-V7 by BWA-522

| Cell Line | Target Protein | DC50 (µM) |

| LNCaP | AR-FL | 3.45 |

| VCaP | AR-FL | 0.73 |

| 22Rv1 | AR-FL | 2.41 |

| VCaP | AR-V7 | 0.67 |

| 22Rv1 | AR-V7 | 0.76 |

DC50: Concentration of the compound that results in 50% degradation of the target protein. Data sourced from Zhang et al., Journal of Medicinal Chemistry, 2023.

Experimental Protocols

Western Blotting for AR Degradation:

-

Cell Lines: LNCaP, VCaP, and 22Rv1 prostate cancer cells.

-

Cell Culture: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum.

-

Treatment: Cells were treated with varying concentrations of BWA-522 for 24 hours.

-

Protein Extraction: Whole-cell lysates were prepared using RIPA buffer.

-

Quantification: Protein concentration was determined using a BCA protein assay.

-

Western Blotting: Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies specific for AR-FL and AR-V7. GAPDH or β-actin was used as a loading control.

-

Detection: Membranes were incubated with HRP-conjugated secondary antibodies, and bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Band intensities were quantified using densitometry software.

In Vivo Anti-Tumor Efficacy

The promising in vitro activity and oral bioavailability of BWA-522 translated to significant anti-tumor efficacy in a xenograft model of prostate cancer.

Table 3: In Vivo Efficacy of BWA-522 in LNCaP Xenograft Model

| Treatment Group | Dose (Oral) | Tumor Growth Inhibition (TGI) (%) |

| BWA-522 | 60 mg/kg | 76%[1][4][5][6] |

Data sourced from Zhang et al., Journal of Medicinal Chemistry, 2023.

Experimental Protocols

LNCaP Xenograft Mouse Model:

-

Animals: Male BALB/c nude mice.

-

Cell Implantation: LNCaP cells were suspended in Matrigel and subcutaneously injected into the flank of each mouse.

-

Tumor Growth: Tumors were allowed to grow to a palpable size (approximately 100-150 mm³).

-

Treatment: Mice were randomized into vehicle control and treatment groups. BWA-522 was administered daily by oral gavage at a dose of 60 mg/kg.

-

Monitoring: Tumor volume and body weight were measured twice weekly. Tumor volume was calculated using the formula: (length × width²) / 2.

-

Study Endpoint: The study was terminated after a predefined period (e.g., 28 days), and tumors were excised and weighed.

Conclusion

The preclinical data for BWA-522 strongly support its development as a novel therapeutic for prostate cancer. Its ability to effectively degrade both AR-FL and AR-V7, combined with its excellent oral bioavailability and significant in vivo anti-tumor activity, positions it as a promising candidate for further clinical investigation. The detailed protocols provided herein offer a basis for the replication and expansion of these foundational studies.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of BWA-522, a First-in-Class and Orally Bioavailable PROTAC Degrader of the Androgen Receptor Targeting N-Terminal Domain for the Treatment of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

Technical Guide: BWA-522 Intermediate-2 and the Synthesis of a Novel Androgen Receptor Degrader

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of BWA-522, a first-in-class, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to degrade the Androgen Receptor (AR). A key focus of this document is the elucidation of "BWA-522 intermediate-2," its role in the synthesis of the final compound, and information regarding the availability of key synthetic precursors.

Introduction to BWA-522

BWA-522 is a promising therapeutic agent for the treatment of prostate cancer, including castration-resistant forms.[1][2][3][4] It functions by inducing the degradation of both full-length Androgen Receptor (AR-FL) and its splice variants, notably AR-V7, which are implicated in drug resistance.[1][2][3][4] BWA-522 is a heterobifunctional molecule composed of a ligand that binds to the N-terminal domain (NTD) of the Androgen Receptor, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[5][6] This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of the AR protein.

Elucidation of BWA-522 Intermediates

The synthesis of BWA-522 involves the strategic coupling of two key fragments. Based on commercially available intermediates and the known structure of BWA-522, we can identify the following key precursors:

-

BWA-522 intermediate-1: This is the Cereblon E3 ligase ligand, which is commercially available. Its chemical name is 1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidine-4-carbaldehyde.

-

This compound: This document identifies "this compound" as the second key component: the Androgen Receptor N-terminal domain (AR-NTD) binding moiety attached to the linker. This fragment is derived from Ralaniten (EPI-002) and is functionalized for coupling with intermediate-1.

Structure and Availability of BWA-522 Intermediate-1

BWA-522 intermediate-1 is a known Cereblon E3 ligase ligand.

| Property | Value |

| Chemical Name | 1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidine-4-carbaldehyde |

| Molecular Formula | C₁₉H₁₉N₃O₅ |

| CAS Number | 2241315-66-0 |

| Availability | Commercially available from multiple suppliers. |

Table 1: Properties of BWA-522 Intermediate-1

Suppliers of BWA-522 Intermediate-1 (CAS 2241315-66-0):

-

MedChemExpress

-

BroadPharm

-

InvivoChem

-

Sigma-Aldrich (under the name 1-(2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)piperidine-4-carbaldehyde)

-

BLD Pharmatech Co., Ltd.

-

Fluorochem

Proposed Structure and Synthesis of this compound

Based on the structure of BWA-522 and the synthetic strategy of PROTACs, This compound is the Ralaniten-linker conjugate prepared for coupling with intermediate-1. The synthesis of this intermediate involves modifying Ralaniten (or a precursor) to introduce a linker with a terminal amine group.

Proposed Structure of this compound:

Availability: As "this compound" is a custom synthetic fragment, it is not available off-the-shelf with this specific designation. Researchers would likely need to synthesize this intermediate in-house or through a custom synthesis service. The starting material, Ralaniten (EPI-002), is commercially available.

Synthesis of BWA-522: Experimental Protocol

The final step in the synthesis of BWA-522 is the coupling of Intermediate-1 and Intermediate-2 via reductive amination. The following is a generalized experimental protocol based on standard organic chemistry practices for this type of transformation. The specific details can be found in the primary literature by Zhang et al. in the Journal of Medicinal Chemistry.[1][2]

Reaction: Reductive amination of BWA-522 intermediate-1 with the amine-functionalized Ralaniten-linker (this compound).

Materials:

-

BWA-522 intermediate-1 (aldehyde)

-

This compound (amine)

-

Reducing agent (e.g., Sodium triacetoxyborohydride (B8407120) (STAB), Sodium cyanoborohydride)

-

Solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF))

-

Acetic acid (optional, as a catalyst)

Procedure:

-

Dissolve BWA-522 intermediate-1 and a slight molar excess (1.1-1.5 equivalents) of this compound in the chosen anhydrous solvent.

-

If required, add a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for a period to allow for imine formation.

-

Add the reducing agent portion-wise to the reaction mixture.

-

Continue stirring at room temperature until the reaction is complete, as monitored by an appropriate technique (e.g., TLC, LC-MS).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., DCM, Ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield BWA-522.

Quantitative Data

The following tables summarize the key quantitative data for BWA-522 from published studies.[1][2][4][7]

| Cell Line | AR-FL Degradation (DC₅₀) | AR-V7 Degradation (DC₅₀) |

| VCaP | 0.73 µM | 0.67 µM |

| LNCaP | 3.5 µM | Not Applicable |

Table 2: In Vitro Degradation Efficacy of BWA-522 [5]

| Parameter | Value |

| Oral Bioavailability (Mice) | 40.5% |

| Oral Bioavailability (Beagle Dogs) | 69.3% |

| Tumor Growth Inhibition (LNCaP xenograft, 60 mg/kg, p.o.) | 76% |

Table 3: In Vivo Pharmacokinetic and Efficacy Data for BWA-522 [1][4]

Visualizations

BWA-522 Mechanism of Action

Caption: Mechanism of action of BWA-522 leading to AR degradation.

Synthetic Workflow for BWA-522

Caption: Final coupling step in the synthesis of BWA-522.

References

- 1. Discovery of BWA-522, a First-in-Class and Orally Bioavailable PROTAC Degrader of the Androgen Receptor Targeting N-Terminal Domain for the Treatment of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Frontiers | N-terminal domain of androgen receptor is a major therapeutic barrier and potential pharmacological target for treating castration resistant prostate cancer: a comprehensive review [frontiersin.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

In-Depth Technical Guide to BWA-522 and Its Core Intermediates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Proteolysis Targeting Chimera (PROTAC) BWA-522, a potent and orally bioavailable degrader of the androgen receptor (AR). The document details the chemical properties, synthesis, and biological activity of BWA-522 and its key synthetic intermediates, offering valuable information for researchers in oncology and drug discovery.

Core Components and Properties

BWA-522 is a heterobifunctional molecule designed to induce the degradation of both full-length androgen receptor (AR-FL) and its splice variants, such as AR-V7, which are implicated in the development of castration-resistant prostate cancer. It achieves this by simultaneously binding to the N-terminal domain (NTD) of the androgen receptor and the E3 ubiquitin ligase cereblon. This ternary complex formation facilitates the ubiquitination and subsequent proteasomal degradation of the AR protein.

The key components of BWA-522 are two intermediates joined by a linker:

-

BWA-522 Intermediate-1: A ligand for the cereblon E3 ubiquitin ligase.

-

BWA-522 Intermediate-2: An antagonist of the androgen receptor N-terminal domain, also known as Ralaniten or EPI-002.

A summary of the Chemical Abstracts Service (CAS) numbers for BWA-522 and its intermediates is provided in the table below.

| Compound | CAS Number | Description |

| BWA-522 | 3042820-12-9 | Androgen Receptor (AR) PROTAC Degrader |

| BWA-522 Intermediate-1 | 2241315-66-0 | Cereblon (CRBN) E3 Ligase Ligand |

| This compound (Ralaniten) | 1203490-23-6 | Androgen Receptor N-Terminal Domain (AR-NTD) Antagonist |

Synthesis and Experimental Protocols

The synthesis of BWA-522 involves the preparation of its two key intermediates, followed by their conjugation via a linker. The detailed experimental protocols for the synthesis of each component and the final product are based on the procedures outlined in the primary literature.

Synthesis of BWA-522 Intermediate-1 (Cereblon Ligand)

The synthesis of the cereblon ligand intermediate typically involves the modification of a pomalidomide (B1683931) or thalidomide (B1683933) scaffold to introduce a reactive functional group for linker attachment. A general synthetic approach is outlined below.

Experimental Protocol:

-

Starting Material: Commercially available 4-fluorothalidomide.

-

Nucleophilic Aromatic Substitution: Reaction of 4-fluorothalidomide with a suitable amine-containing linker precursor in the presence of a base such as diisopropylethylamine (DIPEA) in a polar aprotic solvent like dimethylformamide (DMF).

-

Purification: The resulting intermediate is purified by column chromatography on silica (B1680970) gel.

Synthesis of this compound (Ralaniten)

Ralaniten, the AR-NTD antagonist, is synthesized from bisphenol A derivatives.

Experimental Protocol:

-

Starting Material: Bisphenol A.

-

Alkylation: Reaction of bisphenol A with an appropriate epoxide-containing reagent in the presence of a base to introduce the dihydroxypropyl side chains.

-

Purification: The product, Ralaniten, is purified by recrystallization or column chromatography.

Synthesis of BWA-522

The final step in the synthesis of BWA-522 is the coupling of the two intermediates.

Experimental Protocol:

-

Coupling Reaction: The cereblon ligand intermediate (with a linker) is reacted with Ralaniten under standard amide coupling conditions, for example, using a peptide coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base such as DIPEA in a solvent like DMF.

-

Final Purification: The final product, BWA-522, is purified by preparative high-performance liquid chromatography (HPLC) to yield the highly pure compound.

Biological Activity and Quantitative Data

BWA-522 has demonstrated significant efficacy in degrading AR-FL and AR-V7 in prostate cancer cell lines.[1] This leads to the inhibition of AR signaling and subsequent apoptosis of cancer cells.

In Vitro Activity

| Cell Line | Assay Type | Metric | Value | Reference |

| LNCaP | AR-FL Degradation | DC₅₀ | 72.0% at 5 µM | [1] |

| VCaP | AR-V7 Degradation | DC₅₀ | 77.3% at 1 µM | [1] |

| LNCaP | Cell Growth Inhibition | IC₅₀ | Not Reported |

In Vivo Activity

In a LNCaP xenograft mouse model, oral administration of BWA-522 resulted in significant tumor growth inhibition.[1]

| Animal Model | Dosing Regimen | Outcome | Reference |

| LNCaP Xenograft | 60 mg/kg, oral | 76% Tumor Growth Inhibition | [1] |

Signaling Pathway and Experimental Workflow

The mechanism of action of BWA-522 and a typical experimental workflow for its evaluation are depicted in the following diagrams.

References

Unraveling BWA-522 Intermediate-2: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of a key synthetic intermediate, designated as BWA-522 intermediate-2, in the synthesis of the potent androgen receptor (AR) PROTAC degrader, BWA-522. The parent compound, BWA-522, is a first-in-class, orally bioavailable molecule that targets the N-terminal domain of the androgen receptor, offering a promising therapeutic strategy for prostate cancer. This document outlines the molecular properties, synthesis, and characterization of this compound, presenting data in a structured format for clarity and comparative analysis.

Quantitative Data Summary

A critical aspect of any synthetic intermediate is its physicochemical properties. The table below summarizes the key quantitative data for this compound, providing a clear reference for researchers.

| Property | Value |

| Molecular Formula | C₂₁H₂₂FN₃O |

| Molecular Weight | 367.42 g/mol |

Synthesis and Experimental Protocol

The synthesis of this compound is a crucial step in the overall production of BWA-522. The following protocol is a detailed methodology for its preparation.

Synthesis of (S)-1-(4-cyanophenyl)-3-(4-fluorophenyl)-4-methyl-1H-pyrazole-5-carbonitrile (Intermediate-2)

-

Reactants: (S)-1-(4-cyanophenyl)-3-(4-fluorophenyl)-4-methyl-1H-pyrazole-5-carbaldehyde (Intermediate-1), hydroxylamine (B1172632) hydrochloride, and formic acid.

-

Procedure:

-

A solution of Intermediate-1 (1 equivalent) in formic acid is prepared.

-

Hydroxylamine hydrochloride (1.5 equivalents) is added to the solution.

-

The reaction mixture is stirred at 80°C for 2 hours.

-

Upon completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.

-

The cooled mixture is then poured into ice water, leading to the precipitation of the crude product.

-

The precipitate is collected by filtration, washed with water, and dried under a vacuum.

-

Further purification is achieved by column chromatography on silica (B1680970) gel using a petroleum ether/ethyl acetate (B1210297) gradient to yield the pure this compound.

-

Experimental Workflow Visualization

To provide a clear visual representation of the synthetic process, the following workflow diagram has been generated using the DOT language.

Caption: Synthetic workflow for the preparation of this compound.

An In-depth Technical Guide on the Storage and Stability of BWA-522 and its Synthetic Intermediates

Disclaimer: This technical guide provides information on the storage and stability of the PROTAC degrader BWA-522 and its known synthetic precursor, BWA-522 intermediate-1. Information regarding a compound specifically named "BWA-522 intermediate-2" is not publicly available in the referenced scientific literature. Therefore, this document focuses on the available data for the known components of the BWA-522 synthesis and action pathway.

Introduction

BWA-522 is a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) that induces the degradation of the androgen receptor (AR), including both the full-length (AR-FL) and splice variants like AR-V7.[1][2] It is synthesized by linking an AR N-terminal domain (NTD) antagonist with a ligand for an E3 ubiquitin ligase.[1][2] One of the known precursors in this synthesis is BWA-522 intermediate-1, which functions as a ligand for the cereblon (CRBN) E3 ubiquitin ligase.[3] Understanding the storage and stability of BWA-522 and its intermediates is critical for researchers and drug development professionals to ensure the integrity and reproducibility of experimental results.